molecular formula C13H7Br2N3 B3038419 6,8-Dibromo-2-(2-pyrazinyl)quinoline CAS No. 861210-51-7

6,8-Dibromo-2-(2-pyrazinyl)quinoline

Cat. No.: B3038419
CAS No.: 861210-51-7
M. Wt: 365.02 g/mol
InChI Key: AYQALEWANVYYQC-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-(2-pyrazinyl)quinoline is a halogenated quinoline derivative featuring bromine atoms at the 6- and 8-positions and a 2-pyrazinyl substituent at the 2-position. The quinoline core is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects . The bromine atoms enhance lipophilicity and electronic effects, while the 2-pyrazinyl group contributes to hydrogen bonding and π–π stacking interactions, which are critical for target binding . This compound serves as a precursor for synthesizing bioactive disubstituted quinoline derivatives .

Properties

IUPAC Name

6,8-dibromo-2-pyrazin-2-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Br2N3/c14-9-5-8-1-2-11(12-7-16-3-4-17-12)18-13(8)10(15)6-9/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQALEWANVYYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=C(C=C21)Br)Br)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501291352
Record name 6,8-Dibromo-2-(2-pyrazinyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861210-51-7
Record name 6,8-Dibromo-2-(2-pyrazinyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861210-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dibromo-2-(2-pyrazinyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-(2-pyrazinyl)quinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6,8-Dibromo-2-(2-pyrazinyl)quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-(2-pyrazinyl)quinoline is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The compound may inhibit certain enzymes or receptors, thereby affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

Key Substituent Effects
  • Bromine at 6- and 8-Positions: Bromine atoms increase molecular planarity and stabilize π–π interactions, as observed in the crystal structure of 6,8-dibromoquinoline derivatives. These interactions enhance DNA intercalation and enzyme binding, as seen in analogs like 6,8-dibromo-2-(3-chlorothiophen-2-yl)quinoline (CAS: 860612-42-6) .
  • 2-Pyrazinyl vs. Other Heterocycles: The 2-pyrazinyl group in 6,8-Dibromo-2-(2-pyrazinyl)quinoline is associated with higher monoamine oxidase B (MAO-B) inhibition compared to analogs with phenyl or morpholinyl groups. For example, compound 4k (a 2-pyrazinyl-substituted quinoline) demonstrated superior MAO-B inhibitory activity over derivatives with bulkier substituents .
Core Heterocycle Variations
  • Quinoline vs. Quinazoline: Quinazoline derivatives, such as 6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-one, retain anticancer activity but differ in their mechanism due to the additional nitrogen atom in the quinazoline core, which alters hydrogen-bonding capabilities .
Anticancer Activity
  • 6,8-Dibromo-2-(2-pyrazinyl)quinoline’s planar structure facilitates DNA intercalation, a mechanism shared with benzo[c]quinoline derivatives . However, dibromoquinoline derivatives generally exhibit broader cytotoxicity than methoxy-substituted analogs (e.g., 6,8-dibromo-4-methoxyquinoline), which show moderate activity .
  • Quinazoline derivatives like IIIb and IIId (6,8-dibromo-2-styrylquinazolines) demonstrate significant anticancer activity, highlighting the impact of the styryl group on target selectivity .

Enzyme Inhibition
  • The 2-pyrazinyl substituent in 6,8-Dibromo-2-(2-pyrazinyl)quinoline is critical for MAO-B inhibition, as seen in compound 4k, which outperformed morpholinyl- and phenyl-substituted analogs .

Data Table: Key Compounds and Properties

Compound Name Substituents Biological Activity Key Structural Features References
6,8-Dibromo-2-(2-pyrazinyl)quinoline 6,8-Br; 2-pyrazinyl MAO-B inhibition (inferred) Planar core, π–π stacking
4k (MAO-B inhibitor) 2-pyrazinyl ring High MAO-B inhibition Pyrazinyl H-bonding capacity
6,8-Dibromo-4-methoxyquinoline (4d) 6,8-Br; 4-OCH₃ Moderate cytotoxicity Reduced lipophilicity
6,8-Dibromo-2-(3-chlorothiophenyl)quinoline 6,8-Br; 3-chlorothiophene Anticancer Enhanced π–π interactions
Quinazoline derivative IIIb 6,8-Br; styryl group Significant anticancer Quinazoline core, styryl substituent

Biological Activity

6,8-Dibromo-2-(2-pyrazinyl)quinoline is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of bromine substituents at the 6 and 8 positions of the quinoline ring and a pyrazine moiety at the 2 position. Its unique structure contributes to its interaction with various biological targets.

Biological Activity Overview

Research indicates that 6,8-Dibromo-2-(2-pyrazinyl)quinoline exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has shown promise against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease pathways.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various quinoline derivatives found that compounds similar to 6,8-Dibromo-2-(2-pyrazinyl)quinoline exhibited significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that these compounds could serve as potential lead molecules for antibiotic development .

CompoundTarget OrganismMIC (μg/mL)
6,8-Dibromo-2-(2-pyrazinyl)quinolineE. coli32
S. aureus16

Anticancer Activity

In vitro studies have demonstrated that 6,8-Dibromo-2-(2-pyrazinyl)quinoline can inhibit the growth of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. For instance, a study on related quinoline derivatives showed that certain structural modifications enhanced their cytotoxicity against human cancer cell lines.

A detailed examination of the compound's mechanism revealed that it interacts with specific molecular targets within cancer cells. This interaction leads to the disruption of critical signaling pathways that regulate cell survival and proliferation.

Enzyme Inhibition Studies

Further investigations have focused on the compound's ability to inhibit enzymes associated with disease processes. For example, molecular docking studies suggest that 6,8-Dibromo-2-(2-pyrazinyl)quinoline binds effectively to cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The binding affinity was quantified through computational models, indicating a promising therapeutic potential in cancer treatment .

Enzyme TargetBinding Affinity (kcal/mol)
CDK1-10.5
CDK2-9.8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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